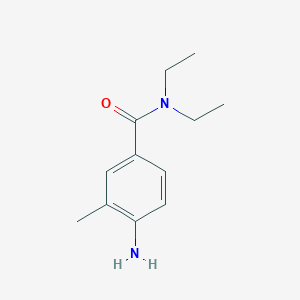

4-amino-N,N-diethyl-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-diethyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEAXEPPGCHKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588304 | |

| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926229-45-0 | |

| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino N,n Diethyl 3 Methylbenzamide

Precursor Synthesis and Functionalization Strategies

The primary route to 4-amino-N,N-diethyl-3-methylbenzamide relies on the initial synthesis of N,N-diethyl-3-methylbenzamide (DEET), which is then chemically modified. This involves two key transformations: the nitration of the benzene (B151609) ring followed by the reduction of the nitro group to the desired amine.

Nitration of N,N-diethyl-3-methylbenzamide and Subsequent Reduction to the Amine

The synthesis of the target compound from its precursor, N,N-diethyl-3-methylbenzamide, is achieved through a two-step process. First, an electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. This nitrated intermediate is then reduced to form the final 4-amino product. researchgate.net

The nitration is typically carried out using a nitrating agent such as potassium nitrate (B79036) in the presence of a solvent like dichloromethane (B109758) (DCM). researchgate.netresearchgate.net This reaction yields N,N-diethyl-3-methyl-4-nitrobenzamide. researchgate.netresearchgate.net The subsequent step is the reduction of the nitro group. This transformation can be accomplished using a reducing agent in a mixed solvent system, such as water and ethanol, to produce this compound. researchgate.netresearchgate.net One reported synthesis using this method achieved a yield of 73.6% for the final amino compound. researchgate.net A similar reduction strategy is employed for the synthesis of the related precursor, 3-methyl-4-aminobenzoic acid, from 3-methyl-4-nitrobenzoic acid using reduced iron powder and a proton acid. google.com

| Step | Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Nitration | N,N-diethyl-3-methylbenzamide, Potassium nitrate, Dichloromethane (DCM) | N,N-diethyl-3-methyl-4-nitrobenzamide | researchgate.netresearchgate.netresearchgate.net |

| 2 | Reduction | N,N-diethyl-3-methyl-4-nitrobenzamide, Reducing agent (e.g., SnCl2/HCl or H2/Pd), Water:Ethanol (30:70) solvent | This compound | researchgate.netresearchgate.net |

Regioselective Functionalization Approaches to Substituted Benzamides

The synthesis of this compound is a prime example of regioselective functionalization. The key step that determines the final substitution pattern is the nitration of N,N-diethyl-3-methylbenzamide. In this electrophilic aromatic substitution reaction, the existing substituents on the benzene ring—the methyl group (-CH₃) and the diethylamido group (-CON(C₂H₅)₂)—direct the position of the incoming electrophile (the nitronium ion, NO₂⁺).

The methyl group is an ortho-, para-directing activator, while the N,N-diethylamido group is a meta-directing deactivator. The directing influence of the activating methyl group typically dominates, favoring substitution at the positions ortho and para to it. Steric hindrance from the adjacent diethylamido group can disfavor substitution at the ortho position (position 2), making the para position (position 4) the most favorable site for nitration. The synthesis route confirms the formation of N,N-diethyl-3-methyl-4-nitrobenzamide, demonstrating the regioselective nature of this functionalization step. researchgate.netresearchgate.netresearchgate.net

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

For the precursor synthesis via the acyl chloride route, parameters such as reaction time, temperature, and molar ratios of reagents have been optimized. For example, reacting m-toluic acid with 1.4 equivalents of thionyl chloride at 28-30°C, followed by reaction with diethylamine, has been shown to produce yields as high as 96-98%. researchgate.net Similarly, when using coupling reagents like 1,1'-carbonyldiimidazole, factors such as the solvent, temperature, and molar ratios of the reactants and base have been examined to achieve high yields of 94-95%. sld.cu A fixed-bed catalytic process has also been explored, optimizing temperature (60°C to 550°C), pressure (0.1 MPa to 5.0 MPa), and molar ratios to achieve high conversion and selectivity. google.com

| Method | Key Parameters Optimized | Resulting Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (One-Pot) | Molar ratio (m-toluic acid:SOCl₂ = 1:1.4), Temperature (28-30°C for activation, then 90°C) | 96-98% | researchgate.net |

| 1,1'-Carbonyldiimidazole | Molar ratios, Solvent type, Reaction time, Isolation method (liquid-liquid extraction) | 94-95% | sld.cu |

| Fixed-Bed Catalysis | Reaction temperature (60-550°C), Pressure (0.1-5.0 MPa), Molar ratios (acid:amine:solvent) | High conversion and selectivity | google.com |

Principles of Sustainable Synthesis in Benzamide (B126) Production, including Green Metrics and Catalytic Processes

The production of this compound, like any chemical manufacturing process, is increasingly scrutinized through the lens of sustainability and green chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact, reduce waste, and utilize resources responsibly. This involves the application of the twelve principles of green chemistry, the use of quantitative green metrics for process evaluation, and the development of innovative catalytic processes.

Green Chemistry Metrics

Green chemistry metrics are essential tools for quantitatively assessing the environmental performance of a chemical process. They help chemists to identify areas for improvement and to compare the "greenness" of different synthetic routes. Some of the most commonly used metrics in amide synthesis include Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). acs.orgacs.orgwhiterose.ac.uk

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. mdpi.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.org A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.

Reaction Mass Efficiency (RME): RME is the ratio of the mass of the isolated product to the total mass of reactants used. acs.org This metric provides a more practical measure of a reaction's efficiency than atom economy, as it accounts for the actual yield and the stoichiometry of the reactants.

The following table illustrates how these metrics can be applied to evaluate different hypothetical synthetic routes for benzamides.

| Metric | Formula | Ideal Value | Significance in Benzamide Synthesis |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Highlights the efficiency of atom incorporation from reactants into the final benzamide product. |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 | Assesses the overall waste generated, including solvents and reagents, in the synthesis of the benzamide. |

| Reaction Mass Efficiency (RME) | Mass of product / Σ Mass of reactants | 100% | Provides a practical measure of the reaction's efficiency, considering yield and reactant stoichiometry. |

Catalytic Processes

The development of novel catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are more efficient, selective, and environmentally benign. In benzamide synthesis, various catalytic approaches have been explored to improve sustainability.

One promising strategy involves the direct condensation of carboxylic acids and amines, which produces water as the only byproduct, thus having a high atom economy. This transformation is often challenging and requires harsh conditions. However, the use of specific catalysts can facilitate this reaction under milder conditions. For instance, a highly efficient and reusable solid acid catalyst, created by immobilizing a Lewis acidic ionic liquid on diatomite earth (diatomite earth@IL/ZrCl4), has been shown to promote the synthesis of benzamides under ultrasonic irradiation at room temperature. researchgate.net This method offers advantages such as low reaction times, a simple procedure, and high yields. researchgate.net

Enzymatic catalysis represents another green avenue for amide bond formation. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids with amines in greener solvents such as cyclopentyl methyl ether. nih.gov This biocatalytic method is highly efficient, often proceeding with excellent conversions and yields without the need for extensive purification steps, making it an attractive and sustainable alternative to traditional chemical methods. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. rsc.org While specific applications to this compound are still under exploration, photocatalytic methods have been successfully employed for the functionalization of other benzamides. rsc.org These processes utilize visible light as a renewable energy source and can enable unique chemical transformations at ambient temperature.

The table below summarizes some of the sustainable catalytic approaches applicable to benzamide synthesis.

| Catalytic Approach | Catalyst Example | Key Advantages |

| Heterogeneous Catalysis | Diatomite earth@IL/ZrCl4 | Reusable catalyst, mild reaction conditions, high yields, short reaction times. researchgate.net |

| Biocatalysis | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, use of green solvents, minimal purification. nih.gov |

| Homogeneous Catalysis | Boric acid | Inexpensive, low toxicity, efficient for direct amide condensation. acs.org |

| Photocatalysis | Eosin Y, Ruthenium complexes | Use of visible light, mild conditions, high selectivity. rsc.org |

By integrating green chemistry principles, utilizing quantitative metrics for process optimization, and embracing innovative catalytic technologies, the synthesis of this compound can be guided towards more sustainable and environmentally responsible manufacturing practices.

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino N,n Diethyl 3 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure and dynamic properties of 4-amino-N,N-diethyl-3-methylbenzamide. Analysis of various NMR experiments reveals insights into proton and carbon environments, as well as the energetic barriers associated with conformational changes.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of its hydrogen atoms. Due to the partial double-bond character of the amide C–N bond, rotation is restricted at room temperature. This restriction makes the two N-ethyl groups diastereotopic, meaning they are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum. mdpi.comresearchgate.net

At moderate temperatures, the spectrum shows separate, often broad, signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the two different ethyl groups. mdpi.com For the related compound N,N-diethyl-3-methylbenzamide (DEET), the methylene groups appear as two broad signals around 3.53 and 3.26 ppm, while the methyl groups resonate as a multiplet between 1.34 and 0.98 ppm. mdpi.com The aromatic protons and the protons of the aryl-methyl group in this compound would also present characteristic signals in the aromatic region of the spectrum, influenced by the electron-donating amino group.

Table 1: Representative ¹H NMR Spectral Data

| Proton Group | Chemical Shift (δ, ppm) Range* | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.5 - 7.5 | Multiplet (m) | Shifts are influenced by the positions of the amino and methyl substituents. |

| Amine (NH₂) | Broad singlet (br s) | Variable | Position and intensity can vary with solvent and concentration. |

| Methylene (-CH₂-) | ~3.2 - 3.6 | Two broad signals | Represents the two non-equivalent methylene groups due to restricted amide bond rotation. mdpi.com |

| Aryl Methyl (Ar-CH₃) | ~2.1 - 2.4 | Singlet (s) | Sharp signal corresponding to the methyl group on the benzene (B151609) ring. |

| Ethyl Methyl (-CH₃) | ~1.0 - 1.3 | Two triplets or multiplet | Represents the two non-equivalent methyl groups. mdpi.com |

*Ranges are approximate and based on typical values for similar structures. Specific data for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For the analogous compound N,N-diethyl-3-methylbenzamide, characteristic peaks are observed for the carbonyl carbon (C=O) at approximately 171.5 ppm, aromatic carbons between 123 and 139 ppm, the non-equivalent methylene carbons at 43.3 and 39.2 ppm, the aryl methyl carbon at 21.4 ppm, and the non-equivalent ethyl methyl carbons at 14.2 and 13.0 ppm. mdpi.com The introduction of a 4-amino group in this compound would significantly alter the chemical shifts of the aromatic carbons due to its strong electron-donating effect.

Table 2: Expected ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Expected Chemical Shift (δ, ppm) Range* | Notes |

|---|---|---|

| Carbonyl (C=O) | ~170 - 172 | Amide carbonyl carbon. mdpi.com |

| Aromatic (C-NH₂) | ~145 - 150 | Carbon directly bonded to the amino group, shifted downfield. |

| Aromatic (C-H, C-C) | ~115 - 140 | Other aromatic carbons, with shifts influenced by substituents. mdpi.com |

| Methylene (-CH₂-) | ~39 - 44 | Two distinct signals are expected for the non-equivalent methylene carbons. mdpi.com |

| Aryl Methyl (Ar-CH₃) | ~18 - 22 | Aryl-bound methyl carbon. mdpi.com |

| Ethyl Methyl (-CH₃) | ~12 - 15 | Two distinct signals are expected for the non-equivalent terminal methyl carbons. mdpi.com |

*Ranges are based on data from analogous compounds; specific experimental data for this compound was not available in the searched literature.

Variable Temperature NMR Spectroscopy for Rotational Barriers and Amide Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful technique for quantifying the dynamics of conformational changes, such as the restricted rotation around the amide bond in N,N-diethylbenzamides. researchgate.netsemanticscholar.org As the temperature of the sample is increased, the rate of rotation around the C–N amide bond increases. This increased rate of exchange between the two non-equivalent ethyl group environments causes their distinct NMR signals to broaden, move closer together, and eventually merge into a single, time-averaged signal. acs.org The temperature at which this merging occurs is known as the coalescence temperature (Tc).

From the coalescence temperature and the frequency separation of the signals at low temperature, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be calculated. For the parent compound N,N-diethyl-m-toluamide (DEET), this rotational barrier has been determined to be approximately 15.9 kcal/mol. researchgate.netacs.org This substantial barrier is responsible for the observation of separate ethyl group signals at room temperature. A similar analysis of this compound would reveal how the 4-amino substituent electronically influences this rotational energy barrier.

Two-Dimensional Exchange Spectroscopy (EXSY) for Conformational Interconversion

Two-Dimensional Exchange Spectroscopy (EXSY) provides direct evidence of conformational or chemical exchange processes occurring on the NMR timescale. blogspot.com The EXSY pulse sequence is identical to that of the 2D NOESY experiment, but it is used to detect exchange rather than through-space dipolar couplings. blogspot.comjeol.com In an EXSY spectrum of this compound, signals corresponding to the exchanging nuclei appear on the diagonal. The presence of off-diagonal peaks, or cross-peaks, connecting two diagonal peaks confirms that there is a direct exchange of magnetization between these two sites. blogspot.com

For this molecule, cross-peaks would be observed connecting the signals of the corresponding protons on the two non-equivalent ethyl groups (e.g., connecting the two -CH₂- signals and the two -CH₃ signals). The intensity of these cross-peaks is related to the rate of the exchange process. This technique provides unambiguous proof of the conformational interconversion due to amide bond rotation. jeol.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule and probing intermolecular interactions based on the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific functional groups. Analysis of the FTIR spectrum allows for the confirmation of the molecular structure. Key absorptions include the stretching vibrations of the primary amine (-NH₂), the tertiary amide carbonyl (C=O), and various C-H and C-N bonds.

Table 3: FTIR Spectral Data for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3446, 3352 | N-H Stretching | Primary Amine (-NH₂) |

| 2976, 2935 | C-H Stretching | Ethyl Groups (-CH₂-CH₃) |

| 1667 | C=O Stretching | Tertiary Amide Carbonyl |

| 1504 | C=C Stretching | Aromatic Ring |

| 1431, 1380 | C-H Bending | Ethyl Groups (-CH₂-CH₃) |

| 1155 | C-N Stretching | Amide and Amine C-N bonds |

Data sourced from a study on the synthesis of a reactive dye derived from the compound.

Compound Names

Raman Spectroscopy in Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful analytical technique that provides valuable insights into the vibrational modes of molecules, offering a complementary perspective to infrared (IR) spectroscopy. horiba.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in an energy loss or gain that corresponds to the energy of specific molecular vibrations. horiba.com For a vibration to be Raman-active, it must induce a change in the molecule's polarizability. This selection rule often makes vibrations that are weak or silent in IR spectroscopy, such as certain symmetric stretches in non-polar bonds, strong in Raman spectra.

In the analysis of this compound, Raman spectroscopy can elucidate the structural fingerprint of the molecule. Specific vibrational modes associated with the substituted benzene ring, the tertiary amide group, and the alkyl substituents can be identified. Aromatic C-C stretching vibrations typically produce distinct bands in the 1400 cm⁻¹ to 1625 cm⁻¹ region. mdpi.com The symmetric "ring breathing" mode of the substituted benzene ring is a particularly characteristic and often intense Raman band, typically observed near 1000 cm⁻¹. researchgate.net

Vibrations involving the amide group are also readily observable. The C=O stretching vibration (Amide I band) is expected to appear as a strong band, while C-N stretching and N-H bending modes (if applicable in derivatives) also provide structural information. The diethylamino group and the methyl group attached to the ring will exhibit characteristic C-H stretching, bending, and rocking vibrations. While specific experimental Raman data for this compound is not extensively published, the expected vibrational frequencies can be predicted based on analyses of analogous benzamide (B126) and aniline (B41778) structures. ias.ac.innih.gov

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch | Diethyl (-CH₂CH₃), Methyl (-CH₃) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | Tertiary Amide (-CONEt₂) | 1630 - 1660 | Strong |

| C=C Aromatic Stretch | Benzene Ring | 1580 - 1620 | Strong |

| C=C Aromatic Stretch | Benzene Ring | 1450 - 1550 | Medium |

| C-N Stretch | Amide, Amine | 1250 - 1350 | Medium-Strong |

| Ring Breathing Mode | Substituted Benzene | 990 - 1010 | Strong |

| C-C-N Deformation | Diethylamino Group | 800 - 950 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals. The specific wavelengths at which a molecule absorbs light are determined by its chromophores—the parts of the molecule that are responsible for light absorption.

The structure of this compound contains two primary chromophoric systems: the substituted benzene ring and the carbonyl group (C=O) of the amide functionality. The benzene ring undergoes π → π* transitions, which are typically characterized by strong absorption bands. The carbonyl group undergoes both π → π* and n → π* transitions, with the latter being weaker and occurring at longer wavelengths.

The presence of substituents on the benzene ring significantly influences the absorption spectrum. The amino (-NH₂) group is a powerful auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. As an electron-donating group, the amino group's non-bonding electrons can interact with the π-electron system of the benzene ring through resonance. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). The methyl and N,N-diethylbenzamide groups also contribute to shifts in the absorption maxima. Analytical methods for similar compounds, such as d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, utilize UV detection around 275 nm, suggesting a strong absorption region for this class of molecules. nih.gov

Table 2: Electronic Transitions and Expected UV Absorption for this compound

| Transition | Associated Chromophore / System | Expected Wavelength Range (nm) | Relative Molar Absorptivity (ε) |

| π → π | Substituted Benzene Ring | 230 - 290 | High |

| π → π | Carbonyl Group (C=O) | < 220 | Moderate |

| n → π* | Carbonyl Group (C=O) | 280 - 320 | Low |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. For this compound (C₁₂H₁₈N₂O), the exact monoisotopic mass is 206.1419 Da. In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 207.1497.

Collision-induced dissociation (CID) of the parent ion provides structural information through the generation of characteristic fragment ions. The fragmentation pathway for this compound can be predicted based on the established fragmentation of N,N-diethyl-3-methylbenzamide (DEET) and other substituted benzamides. massbank.euethz.ch A primary and highly favorable fragmentation pathway involves the cleavage of the amide C-N bond.

A key fragmentation step is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion. This involves the loss of the diethylamino radical (•N(CH₂CH₃)₂) to produce the 4-amino-3-methylbenzoyl cation at m/z 134. Another common pathway for N,N-dialkylated amides is McLafferty rearrangement if structurally possible, or cleavage within the alkyl chains. For the diethylamino group, the loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in an ion at m/z 177. Subsequent fragmentations can occur from the aromatic ring, although the amide bond cleavage is typically dominant.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Proposed Identity / Origin |

| 207.15 | [C₁₂H₁₉N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 178.11 | [C₁₀H₁₂NO]⁺ | Loss of an ethyl group from the diethylamino moiety [M-C₂H₅]⁺ |

| 134.06 | [C₈H₈NO]⁺ | Acylium ion formed by cleavage of the C-N amide bond; loss of diethylamine |

| 106.07 | [C₇H₈N]⁺ | Loss of CO from the m/z 134 acylium ion |

| 72.08 | [C₄H₁₀N]⁺ | Diethylamino cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components within a mixture. It is widely employed for assessing the purity of synthesized compounds and for quantitative analysis in various matrices. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. turkjps.orgresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. nih.govresearchgate.net The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times, while more polar compounds elute earlier.

The parameters of the HPLC method, including the specific column, mobile phase composition, flow rate, and temperature, must be optimized to achieve adequate separation of the target analyte from any impurities or related derivatives. Detection is commonly performed using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV spectrum (e.g., around 275 nm). nih.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. This allows for the precise determination of the concentration of this compound in an unknown sample by comparing its peak area to the calibration curve.

Table 4: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size, e.g., 150 x 4.6 mm |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (or Methanol and Water), potentially with a buffer (e.g., ammonium (B1175870) acetate) or acid (e.g., formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C (controlled) |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~275 nm |

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., HPLC-DAD-MS/MS in Derivatization Contexts)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, provide a synergistic approach to chemical analysis, offering significantly more information than either technique alone. chromatographytoday.comnih.gov The online combination of High-Performance Liquid Chromatography with a Diode Array Detector and tandem Mass Spectrometry (HPLC-DAD-MS/MS) is a particularly powerful configuration for the comprehensive analysis of complex mixtures, such as those encountered during the synthesis or degradation of this compound and its derivatives. ajpaonline.comresearchgate.net

In this arrangement, the HPLC system first separates the components of the mixture based on their physicochemical properties. actascientific.com As each component elutes from the column, it passes through the DAD, which acquires a full UV-Vis spectrum for that component. This provides information on the peak's spectral purity and can aid in preliminary identification by comparing the spectrum to a library.

Following the DAD, the eluent is directed into the mass spectrometer's ion source (e.g., ESI). The MS provides the mass-to-charge ratio of the eluting compounds, confirming their molecular weight. researchgate.net By employing tandem mass spectrometry (MS/MS), the molecular ion of a specific compound can be isolated, fragmented, and its fragment ions analyzed. This fragmentation pattern serves as a structural fingerprint, enabling the unambiguous identification of the parent compound and the elucidation of the structures of unknown derivatives, impurities, or metabolites. scielo.br This multi-dimensional data (retention time, UV spectrum, parent mass, and fragment mass spectrum) makes HPLC-DAD-MS/MS an invaluable tool for reaction monitoring, impurity profiling, and stability studies involving this compound.

Computational and Theoretical Investigations on Benzamide Structural and Electronic Features

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p), can accurately predict molecular properties. materialsciencejournal.org

For 4-amino-N,N-diethyl-3-methylbenzamide, DFT calculations would reveal key geometric parameters such as bond lengths and angles. The presence of the amino and diethylamide groups on the benzene (B151609) ring influences the planarity and bond characteristics of the entire molecule.

Electronic properties derived from DFT provide a window into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.netnih.gov

The molecular electrostatic potential (MEP) map is another valuable output, illustrating the charge distribution across the molecule. researchgate.net For this compound, negative potential (red/yellow areas) is expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be found around the hydrogen atoms, particularly those of the amino group.

| Electronic Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-rich amino group and benzene ring would contribute significantly, leading to a relatively high HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The carbonyl group and the aromatic ring would be the primary contributors to the LUMO. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | The presence of both electron-donating (amino) and withdrawing (amide) groups likely results in a moderate to small energy gap, suggesting potential for reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The molecule is expected to have a significant dipole moment due to the polar C=O and C-N bonds. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations generate a trajectory of conformations, providing insights into the molecule's flexibility and the different shapes it can adopt in solution. nih.gov For this compound, MD simulations can explore the rotational freedom around several key bonds: the C-N bond of the amide, the bonds connecting the ethyl groups to the nitrogen, and the bond connecting the amide group to the benzene ring.

The results of MD simulations can be analyzed to identify the most stable or frequently occurring conformations. This "conformational landscape" is crucial for understanding how the molecule might interact with biological targets or other molecules. For instance, the orientation of the diethylamino group relative to the plane of the benzene ring can significantly affect its binding properties.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the molecule's amino and carbonyl groups and the surrounding solvent molecules. Studies on the related compound N,N-diethyl-3-methylbenzamide (DEET) have used simulations to understand its interactions and behavior when used as a solvent in the synthesis of metal-organic frameworks (MOFs). osti.govrsc.orgresearchgate.net These simulations reveal how DEET molecules arrange themselves and interact with metal clusters and organic linkers during the formation of these materials. osti.gov

Fragment Molecular Orbital (FMO) Analysis of Specific Intermolecular Binding Modes

The Fragment Molecular Orbital (FMO) method is a computational technique designed to analyze the complex interactions within large molecular systems, such as a ligand binding to a protein. oup.com The system is divided into smaller "fragments," and quantum mechanical calculations are performed on individual fragments and their pairs to determine the nature and strength of their interactions.

While specific FMO studies on this compound are not prominent in the literature, a detailed FMO analysis has been performed on its parent compound, DEET, in complex with the odorant binding protein of the Anopheles gambiae mosquito (AgamOBP1). oup.com This study provides a model for how FMO analysis could be applied to the 4-amino derivative.

In the DEET-AgamOBP1 complex, FMO calculations combined with data from molecular dynamics simulations revealed the key amino acid residues involved in binding. The analysis quantified the interaction energies, breaking them down into components like electrostatic and dispersion forces. It was found that the phenyl ring of DEET plays a critical role in the binding, primarily through π-electron interactions with the protein's residues. oup.com

A similar FMO analysis for this compound would be expected to show different or additional interactions due to the 4-amino group. This group could act as a hydrogen bond donor, potentially forming strong interactions with hydrogen bond acceptor residues (like aspartate or glutamate) in a binding pocket, thereby altering the molecule's binding mode and affinity compared to DEET.

Theoretical Studies of Intramolecular Hydrogen Bonding and Aromaticity Indices

Aromaticity is a fundamental property of the benzene ring in the molecule. This property can be quantified using various theoretical indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. researchgate.netresearchgate.net A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. researchgate.net The substituents on the benzene ring (amino, methyl, and amide groups) will influence the bond lengths and thus the calculated HOMA value.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). researchgate.net A large negative NICS value is indicative of a significant diatropic ring current, a hallmark of aromaticity. researchgate.net

Calculations of these indices for this compound would quantify the electronic delocalization in the phenyl ring and reveal how the electron-donating amino group and the electron-withdrawing amide group modulate its aromatic character.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various electronic and structural properties of a molecule. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies to correlate a molecule's structure with its biological activity or chemical reactivity. mdpi.comresearchgate.net

Based on the HOMO and LUMO energies calculated by DFT, several key descriptors can be derived:

Ionization Potential (I): Approximated as I ≈ -E(HOMO). It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E(LUMO). It represents the energy released when an electron is added.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. researchgate.net

Chemical Potential (μ): Calculated as μ = -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). It quantifies the ability of a molecule to act as an electrophile. researchgate.net

| Descriptor | Formula | Interpretation |

| Ionization Potential | I ≈ -E(HOMO) | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -E(LUMO) | Energy released when an electron is accepted. |

| Chemical Hardness | η = (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron configuration. "Hard" molecules have a large HOMO-LUMO gap. researchgate.net |

| Softness | S = 1 / η | Reciprocal of hardness; indicates high polarizability and reactivity. |

| Electronegativity | χ = (I + A) / 2 | Measure of the power to attract electrons. |

| Electrophilicity Index | ω = μ² / (2η) | A measure of the molecule's electron-accepting capability. |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For example, a higher electrophilicity index might suggest a greater propensity to participate in reactions involving electron transfer. Such data is foundational for building predictive QSAR models for various applications. mdpi.com

Research Applications of 4 Amino N,n Diethyl 3 Methylbenzamide in Advanced Materials and Organic Synthesis

Role in the Synthesis of Reactive and Polymeric Dyes for Functional Textiles

4-amino-N,N-diethyl-3-methylbenzamide, a derivative of the well-known insect repellent N,N-diethyl-m-toluamide (DEET), serves as a crucial building block in the development of advanced functional textiles. researchgate.netresearchgate.net Researchers have utilized this amino compound to synthesize novel reactive and polymeric dyes capable of imparting multiple functionalities to fabrics in a single dyeing process. researchgate.netresearchgate.net One approach involves converting DEET into this compound through nitration followed by a reduction step. researchgate.netresearchgate.net This amino derivative is then transformed into a reactive dye. researchgate.net

In one method, the amine is condensed with a reactive group like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net The resulting product is then reacted with another aromatic amine, such as 6-Amino-2-naphthalenesulphonic acid, to create the final reactive dye. researchgate.net This synthesized dye can then be applied to fabrics like nylon 6. researchgate.net Another innovative technique involves the in-situ preparation of an azo polymeric dye by diazotizing the this compound and reacting it with chitosan (B1678972), a carbohydrate-based polymer. researchgate.net This process simultaneously colors and functionalizes cellulosic fibers like cotton. researchgate.net These methods are significant as they integrate properties like insect repellency, color, antibacterial activity, and UV protection into the textile substrate through a durable, covalent bond. researchgate.netresearchgate.net

Mechanism of Covalent Attachment to Textile Fibers

Reactive dyes, by definition, are colored compounds that contain a reactive group capable of forming a covalent bond with the functional groups present in textile fibers. taylorandfrancis.com For cellulosic fibers like cotton, the dye's reactive group forms a bond with the hydroxyl (-OH) groups of the cellulose (B213188). nih.gov In the case of synthetic fibers like nylon, the reaction occurs with the amino (-NH2) groups. researchgate.nettaylorandfrancis.com

The dyes synthesized from this compound often incorporate a reactive heterocyclic system, such as a monochlorotriazine (MCT) group derived from cyanuric chloride. researchgate.net The dyeing process typically occurs in two stages under specific conditions. taylorandfrancis.com First, the dye is exhausted onto the fiber using salt under neutral or slightly acidic conditions. taylorandfrancis.com In the second stage, the pH of the dyebath is raised by adding an alkali, which facilitates the nucleophilic substitution reaction between the dye and the fiber. taylorandfrancis.comnih.gov The nucleophilic hydroxyl group of the cellulose fiber attacks the electrophilic carbon atom of the triazine ring in the dye, displacing a chlorine atom and forming a stable ether covalent bond. researchgate.netnih.gov This covalent linkage is responsible for the high wet-fastness properties of the dyed fabrics, ensuring the functional properties are durable and withstand laundering. researchgate.nettaylorandfrancis.com

Imparting Enhanced Functional Properties in Textiles (e.g., UV protection, antibacterial activity)

A key advantage of using this compound in dye synthesis is the ability to create multifunctional textiles. researchgate.net Fabrics treated with these specialized dyes exhibit a range of protective properties beyond simple coloration. researchgate.netresearchgate.net The inherent structure of the parent molecule provides mosquito repellency, while the final dye structure contributes to antibacterial and UV-protective capabilities. researchgate.net

| Textile Type | Functional Property | Performance Result | Source |

|---|---|---|---|

| Cotton | Mosquito Repellency | 100% | researchgate.net |

| Cotton | Antibacterial Activity | >78% | researchgate.net |

| Cotton | UV Protection | Good to Very Good | researchgate.net |

| Polyester (B1180765) | Mosquito Repellency | 100% (significant retention after 20 washes) | researchgate.net |

| Polyester | Antibacterial Activity | >93% | researchgate.net |

| Polyester | UV Protection (UPF) | >124 | researchgate.net |

Utilization as a Key Intermediate in Multi-Step Organic Synthesis Pathways

This compound is a valuable intermediate in organic synthesis, primarily because it contains a reactive primary amino group that can be readily converted into other functional groups. researchgate.netncert.nic.in Its synthesis typically begins with N,N-diethyl-m-toluamide (DEET), which lacks a functional group suitable for direct attachment to textiles. researchgate.net The synthesis pathway involves the nitration of DEET, usually with potassium nitrate (B79036), to introduce a nitro group at the para-position to the amide, yielding N,N-diethyl-3-methyl-4-nitrobenzamide. researchgate.netresearchgate.net This nitro compound is then reduced to form the target intermediate, this compound. researchgate.netresearchgate.net

Once synthesized, the primary aromatic amine group of the intermediate is highly versatile. ncert.nic.in It is commonly subjected to diazotization, a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.net This diazonium salt is a key electrophile that can then be used in azo coupling reactions with electron-rich species like phenols or other amines to create a wide variety of azo dyes. researchgate.netresearchgate.net This multi-step process allows for the systematic construction of complex dye molecules where the properties of the final product are tailored by the choice of the coupling component. researchgate.net The compound also serves as a precursor in other amide bond formation reactions, for example, by reacting with acyl chlorides like cyanuric chloride to build reactive dye systems. researchgate.net

Exploration in Controlled Release Systems within Polymer Matrices

Research into controlled release systems has extensively utilized N,N-diethyl-3-methylbenzamide (DEET), the precursor to the amino derivative. monash.eduturkjps.org The principles and polymer systems explored for DEET are directly relevant to the potential application of this compound in similar controlled-release formulations. The primary goal of these systems is to prolong the effectiveness of the active agent and minimize its absorption into the skin. monash.eduturkjps.org

One approach involves the encapsulation of the active compound within polymeric microparticles. monash.eduturkjps.org For example, DEET has been encapsulated in chitosan microparticles, which are then loaded into a hydrogel for topical application. monash.eduturkjps.org This formulation demonstrated a slow, controlled release over 24 hours and significantly reduced skin permeation. monash.eduturkjps.org Another advanced approach involves using Metal-Organic Frameworks (MOFs) as carriers. rsc.orgosti.gov DEET has been shown to not only act as a solvent in the synthesis of certain MOFs but can also be loaded into their porous structure. rsc.orgosti.gov These DEET-loaded MOFs can then be incorporated into formulations to achieve a controlled release of the repellent. rsc.org Similarly, biodegradable polymers like poly(L-lactic acid) (PLLA) have been investigated as carriers for DEET, where the repellent also acts as a functional plasticizer for the polymer. researchgate.net These polymer matrix systems offer a promising platform for the sustained delivery of functional molecules like this compound in various applications.

Concluding Remarks and Future Research Directions

Summary of Current Research Advancements

Research on 4-amino-N,N-diethyl-3-methylbenzamide has primarily centered on its role as a versatile chemical intermediate for creating functional polymers and dyes. The principal synthetic route involves the nitration of N,N-diethyl-3-methylbenzamide followed by a reduction to yield the target amino compound. This amine functionality serves as a reactive handle for further chemical modifications.

Key advancements are concentrated in the field of materials science, specifically for textile applications. The primary amino group of this compound has been successfully utilized in diazotization reactions to form azo dyes. These dyes have been grafted onto various natural and synthetic fibers, such as cotton and nylon, to impart multiple functionalities. For instance, researchers have developed novel reactive dyes that confer not only color but also potent insect repellency to fabrics. Furthermore, by reacting the amino compound with platforms like chitosan (B1678972), multifunctional polymeric dyes have been created that provide textiles with antibacterial and UV-protective properties in addition to repellency.

The characterization of these novel materials has been routinely accomplished using standard analytical techniques, providing structural confirmation and insight into their chemical properties.

Table 1: Summary of Current Research Applications

| Application Area | Derivative Type | Functionality Imparted | Substrate Examples |

| Functional Textiles | Azo Polymeric Dye | Color, Insect Repellency, Antibacterial, UV Protection | Cotton |

| Specialty Fibers | MCT Reactive Dye | Color, Insect Repellency | Nylon 6 |

Unexplored Synthetic Pathways and Derivatization Opportunities

While the current synthesis has proven effective, future research could benefit from exploring more diverse and efficient synthetic strategies. The reliance on a multi-step nitration-reduction sequence presents opportunities for process optimization and the development of greener chemical pathways.

Unexplored Synthetic Pathways:

Direct Amination: Investigating transition-metal-catalyzed direct C-H amination of the N,N-diethyl-3-methylbenzamide aromatic ring could provide a more atom-economical route, avoiding harsh nitrating agents and reducing steps.

Novel Amidation Reagents: Exploring alternative reagents for the direct conversion of arenes to benzamides, such as using cyanoguanidine in the presence of a Brønsted superacid, could offer a direct, one-step synthesis from a different set of precursors. nih.gov

Flow Chemistry: Implementing continuous flow processes for the nitration and reduction steps could enhance safety, improve reaction control, and allow for easier scalability.

Derivatization Opportunities: The primary amine group is a gateway to a vast array of chemical functionalities beyond azo dyes.

Polymer Chemistry: The molecule could serve as a monomer or a functional additive in the synthesis of high-performance polymers like polyamides, polyimides, or polyurethanes. This could lead to the creation of materials with inherent insect-repellent properties for applications in engineering, aerospace, or outdoor equipment.

Pharmaceutical Scaffolds: Benzamide (B126) derivatives are prevalent in medicinal chemistry. The unique substitution pattern of this compound could be exploited as a scaffold for developing new biologically active compounds, moving beyond its current application space.

Advanced Coatings: Derivatization to form isocyanates or acrylates would allow for its incorporation into paints and coatings, creating surfaces that actively repel insects for architectural or automotive applications.

Advanced Characterization Methodologies for Novel Derivatives and Materials

As more complex derivatives and materials based on this compound are developed, the need for advanced characterization will become critical to understanding their structure-property relationships.

Table 2: Advanced Characterization Techniques for Future Research

| Technique | Information Gained | Application to Novel Derivatives |

| Solid-State NMR | Detailed molecular structure, conformation, and dynamics in solid polymers. | Elucidate the interaction between the benzamide moiety and polymer chains in bulk materials. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, morphology, and mechanical properties. numberanalytics.com | Visualize the distribution of functional dyes on a fiber surface and probe local changes in surface roughness and hardness. numberanalytics.com |

| Raman Spectroscopy | Molecular structure, crystallinity, and orientation of functional groups. numberanalytics.com | Map the chemical composition across a functionalized textile to assess dye uniformity and orientation. numberanalytics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Quantify the surface concentration of the nitrogen-containing benzamide on coated materials. |

| Nanoindentation | Nanoscale mechanical properties such as hardness and elastic modulus. numberanalytics.com | Determine the impact of incorporating the benzamide derivative on the mechanical integrity of polymer fibers or coatings. numberanalytics.com |

These techniques will be essential for moving beyond simple structural confirmation to a deeper understanding of how the molecular features of this compound influence the macroscopic properties of the final materials.

Predictive Modeling for New Material Designs and Synthetic Strategies

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of new materials and synthetic routes, reducing reliance on trial-and-error experimentation. researchgate.nethilarispublisher.com

Predictive Modeling for Material Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of novel benzamide derivatives with their functional properties, such as insect-repellent efficacy or antimicrobial activity. mdpi.com This would enable the in silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis. mdpi.comvensel.orgimpactfactor.org

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of new dyes based on this compound, predicting their color, photostability, and reactivity. mdpi.com

Predictive Modeling for Synthetic Strategies:

Reaction Pathway Prediction: Machine learning models, including transformer-based architectures, are increasingly capable of predicting the outcomes of complex organic reactions. atomfair.comacs.org Such models could be trained to identify novel, high-yield synthetic pathways to this compound and its derivatives. rsc.orgrsc.org

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose entirely new synthetic routes starting from commercially available precursors, potentially uncovering more efficient or cost-effective manufacturing processes.

Solvent and Catalyst Optimization: Computational models can predict the performance of different catalysts and solvent systems, guiding experimental work towards optimal reaction conditions for improved yield and sustainability.

By integrating these predictive modeling techniques into the research workflow, the development of next-generation materials derived from this compound can be made significantly more efficient and targeted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-amino-N,N-diethyl-3-methylbenzamide, and how can reaction yields be optimized?

- Answer: The compound can be synthesized via amidation reactions using benzoyl chloride derivatives and substituted amines. For example, coupling 3-methyl-4-aminobenzoic acid with diethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or via activation with thionyl chloride to form the corresponding acyl chloride intermediate. Key factors influencing yield include solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what diagnostic signals should researchers prioritize?

- Answer:

- 1H NMR: Expect signals for the aromatic protons (δ 6.5–7.5 ppm), methyl group (δ ~2.3 ppm, singlet), and diethylamino groups (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2).

- 13C NMR: Peaks corresponding to the carbonyl (δ ~165 ppm), aromatic carbons, and ethyl/methyl carbons.

- IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 192.3 (M⁺) .

Q. How does the structural modification of this compound differentiate it from DEET (N,N-diethyl-m-toluamide), and what implications does this have for biological activity?

- Answer: The amino group at the 4-position replaces DEET’s methyl group, potentially altering electronic distribution and hydrogen-bonding capacity. This modification may enhance interactions with biological targets (e.g., insect olfactory receptors) but requires empirical validation via comparative bioassays .

Advanced Research Questions

Q. What experimental approaches can address discrepancies in reported mutagenicity data for this compound derivatives?

- Answer: Replicate Ames II testing under standardized conditions (e.g., Salmonella typhimurium strains TA98 and TA100) to assess frameshift/base-pair mutations. Compare results with structurally related compounds (e.g., anomeric amides) and control reagents (e.g., benzyl chloride). Conflicting data may arise from impurities, metabolic activation systems, or solvent effects, necessitating rigorous purity analysis (HPLC) and dose-response studies .

Q. What stabilization strategies are effective for this compound given its thermal decomposition observed in DSC studies?

- Answer:

- Storage: Store at –20°C under inert gas (argon/nitrogen) to minimize oxidation.

- Formulation: Use stabilizing excipients like antioxidants (e.g., BHT) or cyclodextrin encapsulation.

- Derivatization: Introduce protective groups (e.g., Boc for amines) during synthesis, removed post-application .

Q. How can researchers elucidate the mechanism of action of this compound in insect repellency, and what biochemical pathways should be prioritized?

- Answer:

- Target Identification: Use radioligand binding assays to screen for interactions with insect odorant-binding proteins (OBPs) or ionotropic receptors (IRs).

- Pathway Analysis: Monitor neuronal calcium flux or cAMP levels in antennal preparations exposed to the compound. Compare with DEET’s known inhibition of acetylcholinesterase or TRPA1 channel modulation .

Q. What computational tools are recommended for predicting the physicochemical properties and ADMET profile of this compound?

- Answer:

- Software: Use Schrödinger’s QikProp, SwissADME, or ADMETLab 2.0 for logP, solubility, and bioavailability predictions.

- Docking Studies: Perform molecular docking (AutoDock Vina, Glide) to simulate interactions with putative protein targets (e.g., mosquito OBPs). Validate with MD simulations (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.